Benzyltributylammonium chloride (BTBAC, CAS 23616-79-7) is a highly lipophilic quaternary ammonium salt widely procured as an advanced phase-transfer catalyst (PTC) and deep eutectic solvent (DES) precursor [1]. Structurally distinct from lighter analogs due to its three butyl chains and one benzyl group, BTBAC provides an optimal balance of high organic-phase solubility and aromatic interaction capabilities[2]. In industrial procurement, it is primarily selected for demanding biphasic organic syntheses—such as complex alkylations and biomass conversions—and specialized extraction processes where standard aliphatic or short-chain aromatic quats fail to achieve the necessary partition coefficients [3].
Substituting BTBAC with common alternatives like benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium chloride (TBAC) often leads to process failures in demanding biphasic systems [1]. BTEAC possesses shorter ethyl chains, rendering it significantly less lipophilic; consequently, it struggles to transport bulky or highly hydrated anions into non-polar organic solvents, directly reducing reaction rates and yields in complex alkylations [2]. Conversely, while TBAC matches the aliphatic bulk, it lacks the aromatic benzyl moiety required for π-π stacking interactions critical in specific dye extractions and aromatic substrate coordination [3]. Procurement decisions must therefore prioritize BTBAC when both high lipophilicity and aromatic affinity are simultaneously required for high-yield phase transfer.
In the synthesis of 5-(chloromethyl)furfural (CMF) from biomass-derived carbohydrates using an aqueous HCl/1,2-dichloroethane biphasic system, the addition of BTBAC as a phase-transfer catalyst significantly enhances productivity [1]. Studies demonstrate that BTBAC enables a 73% isolated yield of CMF from sucrose at 90 °C in 3 hours[1]. Compared to baseline control reactions lacking the optimized lipophilic catalyst, the inclusion of BTBAC provides a nearly 10% absolute increase in CMF yield across various carbohydrate substrates [1].
| Evidence Dimension | Isolated yield of 5-(chloromethyl)furfural (CMF) |
| Target Compound Data | 73% isolated yield from sucrose |
| Comparator Or Baseline | Control reaction without BTBAC |
| Quantified Difference | ~10% absolute yield increase over control |
| Conditions | Aqueous HCl/1,2-dichloroethane biphasic reactor, 90 °C, 3 hours |
For industrial biomass valorization, a 10% yield increase directly translates to higher throughput and lower solvent-to-product ratios, justifying the specific procurement of BTBAC.
BTBAC is a highly effective hydrogen bond acceptor for formulating Deep Eutectic Solvents (DES) used in Aqueous Two-Phase Systems (ATPS) [1]. When BTBAC is paired with PEG 600 and K3PO4, the resulting ATPS achieves near 100% extraction efficiency for complex textile dyes [1]. Notably, the system yields partition coefficients (e.g., Kdyes up to 1350.35 for SIII dye) that outperform standard aliphatic DES baselines [1]. The presence of the benzyl group allows for π-π interactions with the dyes, a feature absent in purely aliphatic salts like TBAC, making BTBAC a targeted choice for aromatic pollutant extraction.
| Evidence Dimension | Dye partition coefficient (Kdyes) and extraction efficiency |
| Target Compound Data | Kdyes up to 1350.35; ~100% extraction efficiency |
| Comparator Or Baseline | Standard aliphatic DES systems lacking aromatic π-π interaction sites |
| Quantified Difference | Near complete (100%) extraction driven by massive partition coefficients |
| Conditions | BTBAC:PEG 600 DES with K3PO4 ATPS at 298.15 K |
Environmental and chemical engineering buyers require maximum partition coefficients to minimize solvent use; BTBAC's dual lipophilic/aromatic nature provides unmatched extraction metrics for aromatic targets.
In the synthesis of sterically hindered pharmaceutical intermediates (such as CNA alkylation subunits for duocarmycin analogs), standard phase-transfer catalysts often fail to drive the reaction to completion[1]. Research indicates that a full 2 molar equivalents of BTBAC under phase-transfer conditions is required to achieve high yields of the alkylated product [1]. The extended butyl chains of BTBAC provide the necessary lipophilicity to transport reactive species into the organic phase effectively, a mechanism where shorter-chain analogs like BTEAC frequently stall due to insufficient organic-phase solubility.
| Evidence Dimension | Reaction completion and yield in complex N-alkylation |
| Target Compound Data | High yields achieved using 2 mol equiv BTBAC |
| Comparator Or Baseline | Shorter-chain quats (e.g., BTEAC) which exhibit lower lipophilicity |
| Quantified Difference | Enables high-yield completion where less lipophilic catalysts stall |
| Conditions | Biphasic N-alkylation of complex naphthylamine derivatives |
Pharmaceutical procurement teams must select BTBAC over cheaper C2-chain analogs to prevent costly reaction stalling during the synthesis of high-value active pharmaceutical ingredients (APIs).
BTBAC is the catalyst of choice for converting biomass carbohydrates (like xylose and sucrose) into furfural and 5-(chloromethyl)furfural (CMF) in HCl/dichloroethane systems. Its high lipophilicity ensures efficient phase transfer, maximizing yields and reducing the need for intermittent extraction steps [1].
In wastewater treatment and chemical purification, BTBAC is utilized as a hydrogen bond acceptor to create DESs. Its unique combination of a benzyl group and tributyl chains makes it ideal for extracting aromatic dyes and pollutants via strong π-π and hydrophobic interactions[2].
For the synthesis of sterically hindered pharmaceutical intermediates, BTBAC provides the necessary organic-phase solubility that shorter-chain catalysts lack. It is specifically procured to drive difficult alkylations to completion under mild biphasic conditions [3].
Corrosive;Irritant